molecular formula C19H26N2O5S2 B12195288 N~2~,N~4~'-diisopropyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

N~2~,N~4~'-diisopropyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B12195288
M. Wt: 426.6 g/mol
InChI Key: WOATUUQFEVHCLW-UHFFFAOYSA-N
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Description

N²,N⁴'-Diisopropyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide is a biphenyl-based sulfonamide derivative featuring a disulfonamide functional group at positions 2 and 4' of the biphenyl core. Key structural attributes include:

  • Methoxy group at position 4 of the biphenyl, influencing electronic properties.
  • Diisopropylamine substituents on the sulfonamide groups, contributing steric bulk and hydrophobicity.
  • Molecular formula: C₂₄H₃₂N₂O₆S₂ (inferred from analogs in –14).

This compound is structurally tailored for applications in medicinal chemistry and materials science, where sulfonamides are valued for their hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C19H26N2O5S2

Molecular Weight

426.6 g/mol

IUPAC Name

5-methoxy-N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H26N2O5S2/c1-13(2)20-27(22,23)17-9-6-15(7-10-17)18-11-8-16(26-5)12-19(18)28(24,25)21-14(3)4/h6-14,20-21H,1-5H3

InChI Key

WOATUUQFEVHCLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~‘-diisopropyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds . The methoxy group is introduced via methylation reactions, while the sulfonamide groups are added through sulfonation and subsequent amide formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~‘-diisopropyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide groups can produce corresponding amines .

Scientific Research Applications

N~2~,N~4~‘-diisopropyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~4~‘-diisopropyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features and properties of N²,N⁴'-diisopropyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide with analogous compounds:

Compound Name Substituents Functional Groups Molecular Weight Key Properties Reference
N²,N⁴'-Diisopropyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide Diisopropylamine, methoxy Disulfonamide, biphenyl ~508.7 (estimated) High steric bulk, moderate solubility in organic solvents
[1,1'-Biphenyl]-2-sulfonamide () Isoxazolyl, methoxyethoxy Monosulfonamide, biphenyl 500.616 Lower steric hindrance, enhanced solubility due to polar groups
N,N,N',N'-Tetramethyl[1,1'-biphenyl]-2,2'-disulfonamide () Tetramethylamine Disulfonamide, biphenyl 368.471 Reduced hydrophobicity, higher crystallinity
4,4'-Sulfonyldiphenol () Hydroxyl groups Sulfone, biphenyl 250.27 High polarity, acidic protons

Key Observations :

  • Solubility: The methoxy group enhances solubility in organic solvents relative to hydroxylated analogs like 4,4'-sulfonyldiphenol, which exhibit higher polarity .
  • Electronic Effects : Sulfonamides (pKa ~10) are less acidic than sulfones (pKa ~1–3), making the target compound more stable under physiological conditions .

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